molecular formula C20H18FN3O2 B10937980 3,6-dicyclopropyl-N-(3-fluoro-4-methylphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3,6-dicyclopropyl-N-(3-fluoro-4-methylphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10937980
M. Wt: 351.4 g/mol
InChI Key: ZBEZTXGJYWPYAQ-UHFFFAOYSA-N
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Description

3,6-DICYCLOPROPYL-N~4~-(3-FLUORO-4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyridine ring fused with an isoxazole ring, and substituted with cyclopropyl and fluoromethylphenyl groups. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

3,6-DICYCLOPROPYL-N~4~-(3-FLUORO-4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoromethylphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3,6-DICYCLOPROPYL-N~4~-(3-FLUORO-4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,6-DICYCLOPROPYL-N~4~-(3-FLUORO-4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

3,6-DICYCLOPROPYL-N~4~-(3-FLUORO-4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and substitution patterns, which can lead to differences in their chemical and biological properties

Properties

Molecular Formula

C20H18FN3O2

Molecular Weight

351.4 g/mol

IUPAC Name

3,6-dicyclopropyl-N-(3-fluoro-4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H18FN3O2/c1-10-2-7-13(8-15(10)21)22-19(25)14-9-16(11-3-4-11)23-20-17(14)18(24-26-20)12-5-6-12/h2,7-9,11-12H,3-6H2,1H3,(H,22,25)

InChI Key

ZBEZTXGJYWPYAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC3=C2C(=NO3)C4CC4)C5CC5)F

Origin of Product

United States

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